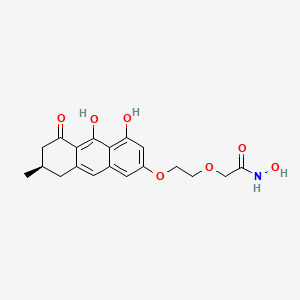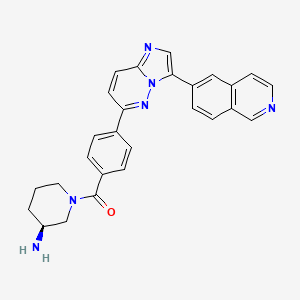
Mnk1/2-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mnk1/2-IN-6 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown significant potential in inhibiting the activity of MNK1 and MNK2, making it a valuable compound in cancer research and other therapeutic areas .
Méthodes De Préparation
The synthesis of Mnk1/2-IN-6 involves several key steps. The compound is typically synthesized through a series of chemical reactions, including the formation of imidazopyridazine derivatives containing an isoquinoline group. The synthetic route involves the use of various reagents and catalysts under specific reaction conditions to achieve the desired product
Analyse Des Réactions Chimiques
Mnk1/2-IN-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Applications De Recherche Scientifique
Mnk1/2-IN-6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of MNK1 and MNK2 in mRNA translation. In biology, it is used to investigate the effects of MNK1 and MNK2 inhibition on cellular processes such as cell proliferation, apoptosis, and migration. In medicine, this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and other malignancies. The compound has also been studied for its potential to enhance the efficacy of immunotherapy by modulating the tumor microenvironment .
Mécanisme D'action
Mnk1/2-IN-6 exerts its effects by inhibiting the activity of MNK1 and MNK2, which are responsible for phosphorylating eIF4E. This phosphorylation event is crucial for the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, thereby reducing the translation of oncogenic mRNAs. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Mnk1/2-IN-6 is unique in its high selectivity and potency for MNK1 and MNK2. Similar compounds include eFT508, which is also a potent MNK1/2 inhibitor. this compound has shown superior efficacy in certain cancer models. Other similar compounds include MNK-PROTACs, which are designed to selectively degrade MNK kinases. These compounds also target the MNK-eIF4E axis but utilize a different mechanism of action .
Propriétés
Formule moléculaire |
C27H24N6O |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(3S)-3-aminopiperidin-1-yl]-[4-(3-isoquinolin-6-ylimidazo[1,2-b]pyridazin-6-yl)phenyl]methanone |
InChI |
InChI=1S/C27H24N6O/c28-23-2-1-13-32(17-23)27(34)19-5-3-18(4-6-19)24-9-10-26-30-16-25(33(26)31-24)21-7-8-22-15-29-12-11-20(22)14-21/h3-12,14-16,23H,1-2,13,17,28H2/t23-/m0/s1 |
Clé InChI |
RKNGTCDEHZFRSK-QHCPKHFHSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC6=C(C=C5)C=NC=C6)C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


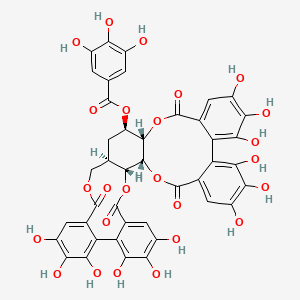
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
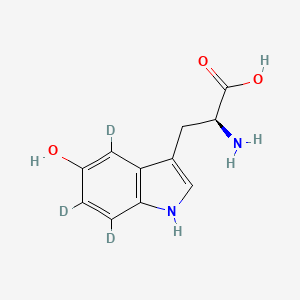
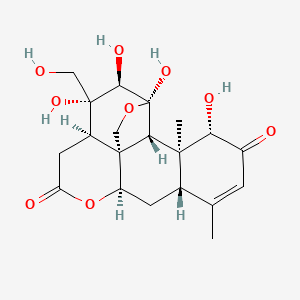
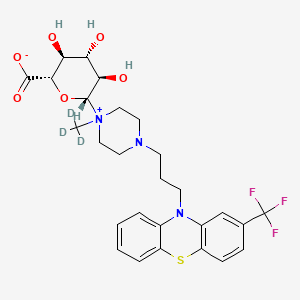
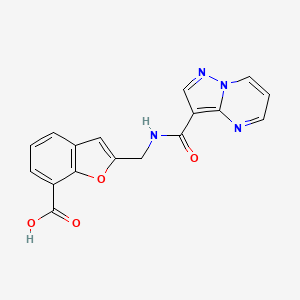
![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
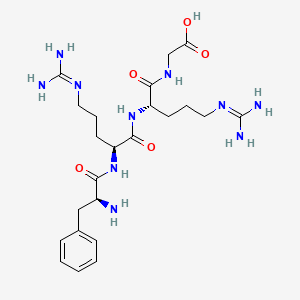
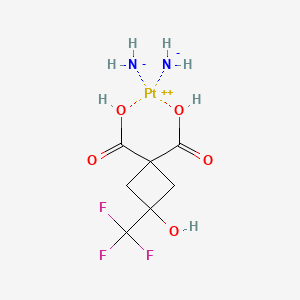
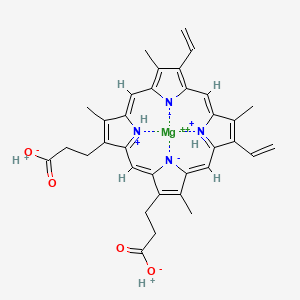
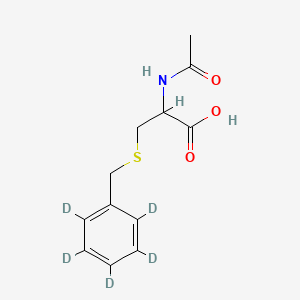
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
